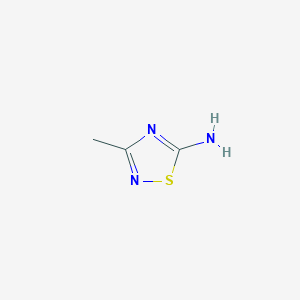

5-Amino-3-methyl-1,2,4-thiadiazole

Description

The 1,2,4-Thiadiazole (B1232254) Scaffold: A Versatile Heterocyclic System in Academic Inquiry

The 1,2,4-thiadiazole ring is a five-membered heterocyclic system containing two nitrogen atoms, one sulfur atom, and two carbon atoms. rsc.org This scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds. researchgate.net The stability of the 1,2,4-thiadiazole ring, attributed to its aromatic character, makes it a reliable framework in the design of new molecules. isres.org

Derivatives of 1,2,4-thiadiazole have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties. rsc.orgresearchgate.net The versatility of this heterocyclic system stems from the ability to introduce various substituents at its different positions, which allows for the fine-tuning of its physicochemical and biological properties. isres.orgsci-hub.se The resemblance of the 1,2,4-thiadiazole moiety to the pyrimidine (B1678525) ring, a fundamental component of nucleic acids, has also contributed to its exploration in biological research. isres.org The development of efficient synthetic methods, such as oxidative dimerization of thioamides and multicomponent reactions, has further expanded the accessibility and library of 1,2,4-thiadiazole derivatives for academic and industrial research. rsc.orgacs.org

Historical Context and Research Evolution of 5-Amino-3-methyl-1,2,4-thiadiazole

The first reported synthesis of this compound dates back to 1954. mdpi.comresearchgate.net Since its initial discovery, this specific compound has been investigated for a variety of applications. Early research explored its potential as a pesticide. mdpi.comresearchgate.net Subsequent studies revealed its utility as a structural component in more complex molecules with significant biological functions, including enzyme inhibitors, azo dyes, and cephalosporin (B10832234) antibiotics. mdpi.comresearchgate.net

The synthesis of this compound commonly involves the reaction of an in-situ generated N-haloacetamidine with a metal thiocyanate (B1210189). mdpi.comresearchgate.net This method, however, often results in the product being mixed with inorganic salts, necessitating purification. While early procedures relied on recrystallization from water, later methods employed column chromatography, though typically on a small scale. mdpi.comresearchgate.net More recent research has focused on developing improved, scalable purification procedures to isolate the compound in a pure form without the need for chromatography. mdpi.com This has been crucial for obtaining accurate physical and spectroscopic data, as some earlier reports contained erroneous information. mdpi.com Modern analytical techniques, such as X-ray diffraction, have been used to confirm its molecular structure, revealing an elaborate two-dimensional hydrogen-bonded network in its crystalline state. mdpi.com

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₅N₃S | mdpi.com |

| Melting Point | 202-204 °C | mdpi.com |

| Infrared (IR) Spectrum (ATR, cm⁻¹) | 3265, 3073, 2766, 1645, 1537, 1489, 1379, 1331, 1123, 997, 808, 590, 577 | mdpi.com |

| ¹H-NMR (400 MHz, CD₃SOCD₃, δ) | 7.82 (br s, 2H), 2.23 (s, 3H) | mdpi.com |

| ¹³C-NMR (100 MHz, CD₃SOCD₃, δ) | 183.2, 169.2, 18.7 | mdpi.com |

| ¹H-NMR (400 MHz, CD₃OD, δ) | 2.31 (s) | mdpi.com |

| ¹³C-NMR (100 MHz, CD₃OD, δ) | 185.6, 171.0, 18.5 | mdpi.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-methyl-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S/c1-2-5-3(4)7-6-2/h1H3,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKUIGPCSNRFRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40325628 | |

| Record name | 5-Amino-3-methyl-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17467-35-5 | |

| Record name | 17467-35-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-3-methyl-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-3-methyl-1,2,4-thiadiazol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations for 5 Amino 3 Methyl 1,2,4 Thiadiazole and Its Derivatives

Optimized Synthetic Pathways and Reaction Improvements

The common synthesis for 5-amino-3-methyl-1,2,4-thiadiazole involves the reaction of an in situ generated N-haloacetamidine with a metal thiocyanate (B1210189). mdpi.comresearchgate.net This process, however, often results in the product being mixed with inorganic salts, necessitating effective purification methods. mdpi.comresearchgate.net

Multi-Gram Scale Preparation Without Chromatography

A significant advancement in the synthesis of this compound is the development of a multi-gram scale preparation that circumvents the need for column chromatography. mdpi.comresearchgate.net The traditional synthesis begins with acetamidine (B91507) hydrochloride, which is treated with bromine and sodium methoxide (B1231860) in methanol (B129727) to generate N-bromoacetamidine in situ. This intermediate then reacts with potassium thiocyanate to form the final product. mdpi.comresearchgate.net

The key to the improved, large-scale isolation is the purification process. After the reaction, the mixture is filtered and the filtrate is evaporated. The resulting solid residue is then subjected to Soxhlet extraction with dichloromethane (B109758) for an extended period (18 hours). Evaporation of the combined extracts yields the pure product. This method has been successfully used to produce 20–30 gram quantities of this compound. mdpi.com

Table 1: Multi-Gram Scale Synthesis of this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Purification Method | Scale | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Acetamidine hydrochloride | Bromine, Sodium methoxide | Potassium thiocyanate | Methanol | Soxhlet extraction (Dichloromethane) | 50.0 g (of Acetamidine HCl) | 47% (28.0 g) | mdpi.com |

Refined Procedures for Pure Product Isolation

Historically, the purification of this compound involved recrystallization from water to remove inorganic salt byproducts. mdpi.comresearchgate.net While effective to some extent, later procedures often employed column chromatography, which is not ideal for large-scale production. mdpi.comresearchgate.net The refined Soxhlet extraction method provides a more practical alternative for obtaining the pure compound on a larger scale. mdpi.com The purity and structure of the compound isolated via this method have been unequivocally confirmed by 1H and 13C-NMR spectroscopy and X-ray diffraction analysis, which also corrected previously reported erroneous data. mdpi.comresearchgate.net

Classical and Contemporary Synthetic Strategies for 1,2,4-Thiadiazole (B1232254) Ring Formation

The formation of the 1,2,4-thiadiazole ring is central to the synthesis of a wide array of derivatives. Various strategies, including intramolecular and intermolecular cyclizations, have been developed.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a common strategy for forming the 1,2,4-thiadiazole ring. This often involves the oxidative formation of a sulfur-nitrogen bond within a suitable precursor.

From Imidoyl Thioureas: An electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas has been shown to produce a broad range of 3-substituted 5-amino-1,2,4-thiadiazole derivatives. organic-chemistry.org This method is advantageous as it operates at room temperature under catalyst- and oxidant-free conditions. organic-chemistry.org Another approach uses phenyliodine(III) bis(trifluoroacetate) (PIFA) to mediate the oxidative intramolecular S-N bond formation in imidoyl thioureas, offering a metal-free route with short reaction times and high yields (70–87%). rsc.org

From Thioacylamidines: A transition-metal-free method involves the base-mediated tandem thioacylation of amidines with dithioesters, followed by an in situ intramolecular dehydrogenative N-S bond formation of the thioacylamidine intermediate. acs.org

From Thiosemicarbazides: New 1,3,4-thiadiazole (B1197879) derivatives can be synthesized through the intramolecular cyclization of 1,4-disubstituted thiosemicarbazides in an acidic medium. nih.gov

Intermolecular Cyclization Methodologies

Intermolecular approaches involve the reaction of two or more components to construct the 1,2,4-thiadiazole ring.

[3+2] Cycloaddition: A [3+2] oxidative cyclization of 2-aminoheteroarenes and isothiocyanates, mediated by iodine, provides a highly regiospecific route to heteroarene-fused mdpi.comacs.orgnih.gov-thiadiazoles. rsc.org Another example involves the reaction of a thermally generated nitrile sulfide (B99878) with tosyl cyanide in a 1,3-dipolar cyclization. capes.gov.br

From Thioamides and Nitriles: A one-pot synthesis of unsymmetrically 3,5-disubstituted 1,2,4-thiadiazoles can be achieved through the sequential intermolecular addition of thioamides to nitriles in the presence of AlCl3, followed by an intramolecular oxidative N-S coupling mediated by molecular iodine. acs.org

Oxidative Dimerization of Thioamides

The oxidative dimerization of thioamides is one of the most general and straightforward methods for synthesizing symmetrically 3,5-disubstituted-1,2,4-thiadiazoles. acs.orgrsc.org This method relies on the use of various oxidizing agents to facilitate the formation of the thiadiazole ring from two thioamide molecules. acs.org

A variety of oxidants have been employed for this transformation, including:

2-Iodoxybenzoic acid (IBX) acs.org

Molecular oxygen acs.org

Oxone acs.org

Tert-butyl hydroperoxide (TBHP) rsc.org

Hydrogen peroxide (H₂O₂) nih.gov

Iodine rsc.org

Copper(II) triflate acs.org

Recent advancements include the use of biocatalysts. Vanadium-dependent haloperoxidase enzymes can mediate the oxidative dimerization of thioamides using a catalytic amount of halide salt and hydrogen peroxide as the terminal oxidant. acs.orgnih.gov This enzymatic approach proceeds through two S-bromination events to form the heterocycle and has been applied to a diverse range of thioamides with moderate to high yields. acs.orgnih.gov Photocatalytic methods using materials like Cu₂O have also been developed for the oxidative cyclization of thioamides. rsc.org

The general mechanism for oxidative dimerization is believed to proceed through an initial oxidation or halogenation event at the sulfur atom of the thioamide. acs.orgnih.gov This generates an intermediate that undergoes cyclization to form the 1,2,4-thiadiazole product. acs.orgnih.gov

Table 2: Oxidizing Agents for Dimerization of Thioamides

| Oxidizing Agent | Method Type | Reference |

|---|---|---|

| 2-Iodoxybenzoic acid (IBX) | Chemical | acs.org |

| Molecular oxygen | Chemical | acs.org |

| Oxone | Chemical | acs.org |

| Tert-butyl hydroperoxide (TBHP) | Chemical | rsc.org |

| Vanadium Haloperoxidases / H₂O₂ | Biocatalytic | acs.orgnih.gov |

| Cu₂O / Light | Photocatalytic | rsc.org |

Iodine-Mediated Oxidative N-S Bond Formation

A notable and efficient method for synthesizing 5-amino- and 3,5-diamino-substituted 1,2,4-thiadiazoles involves an oxidative N-S bond formation reaction that utilizes molecular iodine as the sole oxidant. researchgate.netnih.gov This approach is distinguished by its mild reaction conditions, absence of transition metals, operational simplicity, and short reaction times. nih.gov The process is broadly applicable to a range of imidoyl and guanyl thiourea (B124793) substrates, allowing for the efficient and scalable production of the desired thiadiazole derivatives. researchgate.netnih.gov

The reaction proceeds through a sequential process involving a base-mediated nucleophilic addition-elimination followed by the iodine-mediated oxidative construction of the N-S bond. researchgate.net This methodology is valued for its use of readily available and non-toxic substrates. researchgate.net Researchers have successfully applied this one-pot synthesis to produce 3-alkyl-5-aryl-1,2,4-thiadiazoles from thioamides and nitriles, further highlighting the versatility of iodine-mediated oxidative N-S bond formation. rsc.org

A study detailed the one-pot synthesis of unsymmetrically 3,5-disubstituted-1,2,4-thiadiazoles using this method. acs.org The process involved the sequential intermolecular addition of thioamides to nitriles in the presence of AlCl₃, followed by the intramolecular oxidative N-S coupling of the resulting intermediates, mediated by molecular iodine. acs.org However, it was noted that this particular adaptation is primarily applicable to 3-alkyl-5-arylthiadiazoles. acs.org

Electro-oxidative Intramolecular Dehydrogenative N-S Bond Formation

An environmentally friendly and efficient electrochemical protocol has been developed for the synthesis of 3-substituted 5-amino-1,2,4-thiadiazoles through an oxidative intramolecular N-S bond formation of imidoyl thioureas. organic-chemistry.orgnih.gov This method stands out as it operates under catalyst- and oxidant-free electrolytic conditions at room temperature, offering a green chemistry approach to thiadiazole synthesis. organic-chemistry.orgresearchgate.net The reaction demonstrates broad substrate scope and excellent functional group tolerance, yielding various 1,2,4-thiadiazole derivatives in good to excellent yields. organic-chemistry.orgnih.gov

The electrochemical process typically utilizes a carbon rod anode and a platinum plate cathode in an undivided cell. organic-chemistry.org Optimized conditions often involve a constant current, an electrolyte such as nBu₄NBF₄, and a solvent like acetonitrile. organic-chemistry.org Mechanistic studies suggest that the reaction proceeds via a single-electron transfer, radical cyclization, and subsequent oxidative rearomatization. organic-chemistry.org This scalable method avoids the use of hazardous reagents, making it a sustainable and simple route to biologically significant 1,2,4-thiadiazole derivatives. organic-chemistry.org

Yang and co-workers described a facile protocol for synthesizing 3-substituted 5-amino-1,2,4-thiadiazoles via this electrochemical method, achieving yields of up to 92%. researchgate.net

Strategies for Functionalization and Derivatization of the Thiadiazole Core

The functionalization and derivatization of the 1,2,4-thiadiazole core are crucial for developing new compounds with diverse biological activities. researchgate.net

Condensation Reactions with Aldehydes to Form Hydrazones

The amino group on the 1,2,4-thiadiazole ring can readily undergo condensation reactions. For instance, a three-component reaction involving 5-amino-1,3,4-thiadiazole-2-thiol (B144363), various aromatic aldehydes, and Meldrum's acid in the presence of acetic acid has been reported to efficiently produce researchgate.netnih.govorganic-chemistry.orgthiadiazolo[3,2-a]pyrimidine derivatives. tandfonline.com This process incorporates a Knoevenagel condensation followed by an intermolecular nucleophilic addition in a one-pot synthesis under mild conditions. tandfonline.com

Alkylation and Arylation Reactions

Alkylation and arylation are common strategies to modify the 1,2,4-thiadiazole scaffold. Regioselective alkylation of 5-amino-1,3,4-thiadiazole-2-thiol has been achieved using various alkylating agents in the presence of anhydrous potassium carbonate in dry acetone, leading to S-functionalized derivatives. nih.gov In some cases, N-alkylation can also occur. For example, treatment of 2-methyl-5-phenyl-1,3,4-thiadiazole (B1652518) with n-butyllithium followed by methyl iodide results in the corresponding 2-ethyl homologue. nih.gov

Hybrid Scaffold Synthesis Incorporating the 1,2,4-Thiadiazole Moiety

Creating hybrid molecules that incorporate the 1,2,4-thiadiazole moiety with other pharmacophores is a widely used strategy in drug discovery. nih.govmdpi.com This approach aims to combine the biological activities of different heterocyclic systems to create novel compounds with enhanced or synergistic effects. nih.gov

For example, a series of 1,2,4-triazole-conjugated 1,3,4-thiadiazole hybrid scaffolds have been synthesized and evaluated for their anti-inflammatory properties. nih.gov Another study focused on designing and synthesizing novel 1,2,4-thiadiazole-1,2,4-triazole derivatives bearing an amide functionality, which were then evaluated for their anticancer activities. nih.gov The synthesis of these hybrid molecules often involves multi-step reaction sequences, starting from precursors of each heterocyclic ring and coupling them together. nih.gov

Researchers have also synthesized hybrid molecules linking cinnamic acid derivatives with 1,2,4-triazole (B32235) and 1,3,4-oxadiazole/thiadiazole scaffolds to explore their antioxidant and anti-inflammatory properties. mdpi.com These examples demonstrate the broad potential of creating hybrid structures based on the 1,2,4-thiadiazole core to access new chemical entities with valuable biological profiles. researchgate.netresearchgate.net

Molecular Structure Elucidation and Spectroscopic Characterization of 5 Amino 3 Methyl 1,2,4 Thiadiazole

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of protons (¹H) and carbon atoms (¹³C), allowing for an unambiguous structural assignment of 5-Amino-3-methyl-1,2,4-thiadiazole. mdpi.com Recent studies have provided corrected and reliable NMR data, superseding previously published erroneous values. mdpi.comnih.gov

Proton NMR (¹H-NMR) Spectral Analysis

The ¹H-NMR spectrum of this compound is characterized by its simplicity, which is consistent with the compound's structure. In a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent, the spectrum displays two key signals. mdpi.com A broad singlet appears at approximately 7.82 ppm, which is attributed to the two protons of the amino (-NH₂) group. The methyl (-CH₃) group protons are observed as a sharp singlet at around 2.23 ppm. mdpi.com When the spectrum is recorded in deuterated methanol (B129727) (CD₃OD), the amino protons are exchanged with deuterium (B1214612) and their signal typically disappears, while the methyl singlet is observed at a slightly shifted value of 2.31 ppm. mdpi.com The integration of these signals confirms the presence of two amino protons and three methyl protons, respectively.

Table 1: ¹H-NMR Spectral Data for this compound

| Functional Group | Chemical Shift (δ) in DMSO-d₆ (ppm) | Chemical Shift (δ) in CD₃OD (ppm) | Multiplicity | Integration |

| -NH₂ (Amino) | 7.82 | Not Observed | Broad Singlet | 2H |

| -CH₃ (Methyl) | 2.23 | 2.31 | Singlet | 3H |

Data sourced from Aitken, R. A., & Slawin, A. M. Z. (2018). mdpi.com

Carbon-13 NMR (¹³C-NMR) Spectral Analysis

The ¹³C-NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, three distinct carbon signals are expected and observed. In DMSO-d₆, the two carbons of the thiadiazole ring appear at δ 183.2 and δ 169.2 ppm. mdpi.com These chemical shifts are characteristic for carbons in such a heterocyclic system. mdpi.com The carbon of the methyl group gives a signal in the upfield region at δ 18.7 ppm. mdpi.com Similar values are recorded in CD₃OD, with the ring carbons at δ 185.6 and δ 171.0, and the methyl carbon at δ 18.5. mdpi.com This data is consistent with the expected electronic environments of the carbon atoms in the structure and corrects previously reported data that was inconsistent with values for other 1,2,4-thiadiazoles. mdpi.com

Table 2: ¹³C-NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ) in DMSO-d₆ (ppm) | Chemical Shift (δ) in CD₃OD (ppm) |

| C5 (Thiadiazole Ring) | 183.2 | 185.6 |

| C3 (Thiadiazole Ring) | 169.2 | 171.0 |

| -CH₃ (Methyl) | 18.7 | 18.5 |

Data sourced from Aitken, R. A., & Slawin, A. M. Z. (2018). mdpi.com

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups and vibrational modes of a molecule. These methods are complementary and provide a detailed fingerprint of the molecular structure.

Infrared (IR) Spectrophotometry and Band Assignment

The IR spectrum of this compound shows several characteristic absorption bands that correspond to the vibrations of its specific functional groups. mdpi.com The spectrum is marked by strong bands in the fingerprint region, which are indicative of the heterocyclic ring structure. Key absorption bands include those for the N-H stretching of the amino group, C=N stretching of the thiadiazole ring, and vibrations of the methyl group. Corrected spectral data shows significant peaks at 3265, 3073, 1645, 1537, and 1489 cm⁻¹. mdpi.com The bands at 3265 and 3073 cm⁻¹ are assigned to the N-H stretching vibrations of the primary amine. The strong absorption at 1645 cm⁻¹ is attributed to the N-H scissoring (bending) vibration. The bands at 1537 and 1489 cm⁻¹ are characteristic of the C=N and C-N stretching vibrations within the thiadiazole ring. mdpi.com

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3265, 3073 | N-H Stretching | Amino (-NH₂) |

| 1645 | N-H Bending (Scissoring) | Amino (-NH₂) |

| 1537, 1489 | C=N / Ring Stretching | Thiadiazole Ring |

| 1379 | C-H Bending | Methyl (-CH₃) |

| 1331 | C-N Stretching | Thiadiazole Ring |

| 808 | Ring Vibration | Thiadiazole Ring |

Data sourced from Aitken, R. A., & Slawin, A. M. Z. (2018). mdpi.com

Raman Spectroscopy for Molecular Vibrations

While a specific experimental Raman spectrum for this compound is not widely published, the technique is invaluable for structural analysis of related heterocyclic compounds. researchgate.netnih.gov Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information on molecular vibrations that are often weak or absent in IR spectra. For thiadiazole derivatives, Raman spectra are particularly useful for identifying vibrations involving the sulfur atom and the symmetric vibrations of the heterocyclic ring. nih.gov In similar thiadiazole structures, Raman bands corresponding to C-S stretching, symmetric ring breathing modes, and deformations of the heterocyclic ring are clearly observed. researchgate.netnih.gov This technique is complementary to IR spectroscopy; for instance, highly symmetric vibrations with a large change in polarizability, such as ring breathing modes, typically yield strong Raman signals but weak IR absorptions. The analysis is often supported by quantum chemistry calculations to assign the observed vibrational modes accurately. researchgate.net

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition and molecular weight of a compound with high precision. For this compound (C₃H₅N₃S), the theoretical monoisotopic mass is 115.0207 Da. HRMS analysis, typically using electrospray ionization (ESI), would verify this by measuring the mass of the protonated molecule [M+H]⁺ at m/z 116.0280. nih.gov3bsc.com This high degree of accuracy allows for the unambiguous determination of the molecular formula, distinguishing it from other compounds with the same nominal mass. acs.org

Furthermore, tandem mass spectrometry (MS/MS) experiments provide insight into the compound's structure by analyzing its fragmentation patterns. nih.gov When the protonated molecule is subjected to collision-induced dissociation (CID), it breaks apart into characteristic fragment ions. For aminothiadiazoles, common fragmentation pathways include the loss of small neutral molecules and cleavage of the heterocyclic ring. nih.govnih.gov The study of these fragmentation patterns is essential for the structural elucidation of isomers, where techniques like NMR may be less definitive on their own. nih.gov

X-ray Diffraction Crystallography for Solid-State Structure

X-ray diffraction crystallography is a definitive technique for elucidating the three-dimensional atomic arrangement of a crystalline solid. For this compound, this method has been instrumental in unambiguously confirming its molecular structure and providing a detailed understanding of its solid-state packing, which is heavily influenced by hydrogen bonding.

Confirmation of Molecular Structure and Conformation

Single-crystal X-ray diffraction analysis of this compound has unequivocally confirmed its molecular structure. mdpi.com The analysis revealed the presence of two distinct, yet very similar, molecules within the crystallographic unit cell. researchgate.net The bond lengths and angles within each of these molecules are in good agreement with those observed for other simple 1,2,4-thiadiazole (B1232254) derivatives. researchgate.net

The heterocyclic 1,2,4-thiadiazole ring is essentially planar, a characteristic feature of such aromatic systems. The amino and methyl substituents are attached to this ring at positions 5 and 3, respectively. The X-ray data provide precise measurements of the bond lengths and angles, confirming the covalent framework of the molecule.

Below is a table summarizing selected bond lengths and angles for the two independent molecules of this compound in the crystal structure.

| Parameter | Molecule 1 | Molecule 2 |

| Bond Lengths (Å) | ||

| S(1)-N(2) | 1.682(1) | - |

| N(2)-C(3) | 1.317(2) | - |

| C(3)-N(4) | 1.374(2) | - |

| N(4)-C(5) | 1.333(2) | - |

| C(5)-S(1) | 1.740(1) | - |

| S(11)-N(12) | - | 1.686(1) |

| N(12)-C(13) | - | 1.320(2) |

| C(13)-N(14) | - | 1.369(2) |

| N(14)-C(15) | - | 1.334(2) |

| C(15)-S(11) | - | 1.746(2) |

| **Bond Angles (°) ** | ||

| S(1)-N(2)-C(3) | 107.93(9) | - |

| N(2)-C(3)-N(4) | 119.7(1) | - |

| C(3)-N(4)-C(5) | 109.0(1) | - |

| N(4)-C(5)-S(1) | 111.34(9) | - |

| C(5)-S(1)-N(2) | 92.03(6) | - |

| S(11)-N(12)-C(13) | - | 107.69(9) |

| N(12)-C(13)-N(14) | - | 120.1(1) |

| C(13)-N(14)-C(15) | - | 108.9(1) |

| N(14)-C(15)-S(11) | - | 111.37(9) |

| C(15)-S(11)-N(12) | - | 91.89(6) |

Data sourced from Aitken, R. A., & Slawin, A. M. Z. (2018). researchgate.net

Analysis of Hydrogen Bonding Networks and Crystal Packing

The crystal structure of this compound is characterized by an elaborate two-dimensional hydrogen-bonded network. mdpi.com This network is a critical factor in the packing of the molecules in the crystal lattice. The primary hydrogen bond donors are the hydrogen atoms of the amino group (-NH₂), while the nitrogen atoms of the thiadiazole ring act as acceptors. researchgate.netresearchgate.net

The intermolecular interactions result in the formation of layers within the crystal structure. mdpi.com Specifically, the molecules form dimers through N-H···N hydrogen bonds. These dimers are then further interconnected, creating an extensive two-dimensional sheet-like structure. researchgate.net

The key hydrogen bonding parameters are detailed in the table below.

| D-H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | **<(DHA) (°) ** |

| N(6)-H(6A)···N(14) | 0.89(2) | 2.15(2) | 3.023(2) | 167(2) |

| N(6)-H(6B)···N(4) | 0.90(2) | 2.16(2) | 3.024(2) | 160(2) |

| N(16)-H(16A)···N(4) | 0.89(2) | 2.12(2) | 3.003(2) | 172(2) |

| N(16)-H(16B)···N(12) | 0.88(2) | 2.22(2) | 3.090(2) | 170(2) |

D = donor atom; H = hydrogen atom; A = acceptor atom. Data sourced from Aitken, R. A., & Slawin, A. M. Z. (2018). researchgate.net

Reactivity Profile and Chemical Transformations of 5 Amino 3 Methyl 1,2,4 Thiadiazole

Reactivity at the 5-Position of the 1,2,4-Thiadiazole (B1232254) Ring

The 1,2,4-thiadiazole ring is an electron-deficient system, which significantly influences its reactivity. The carbon atom at the 5-position is particularly susceptible to chemical transformations. Research has shown that the 5-position in 1,2,4-thiadiazoles is the most reactive site for nucleophilic substitution reactions. isres.org The presence of an amino group at this position introduces a competing factor. The amino group is an electron-donating group which can activate the ring towards certain reactions, but the inherent electron-withdrawing nature of the two nitrogen atoms in the ring still dominates the chemistry at the C5 carbon.

The exocyclic amino group at the 5-position is also a primary site of reactivity. It can readily participate in reactions typical of primary amines, which can sometimes lead to further transformations of the heterocyclic ring itself. The interplay between the reactivity of the ring carbon and the attached amino group is a key feature of the chemistry of this compound.

Nucleophilic Substitution Reactions

Due to the presence of two electronegative nitrogen atoms, the carbon atoms in the 1,2,4-thiadiazole ring have a low electron density, making them susceptible to nucleophilic attack. nih.gov While the amino group itself is not a good leaving group for direct nucleophilic substitution, it can be chemically modified to facilitate such reactions.

The amino group can undergo diazotization when treated with nitrous acid, forming a diazonium salt. This diazonium group is an excellent leaving group and can be subsequently displaced by a variety of nucleophiles. This two-step process allows for the introduction of a wide range of functional groups at the 5-position.

Furthermore, the amino group can be acylated to form amide derivatives. This reaction is a form of nucleophilic acyl substitution where the amino group acts as the nucleophile.

Electrophilic Reactivity Considerations

The electrophilic reactivity of the 1,2,4-thiadiazole ring itself is generally low. isres.org The electron-deficient nature of the ring carbons makes electrophilic attack on the ring unfavorable.

However, the exocyclic amino group provides a site for electrophilic reactions. For instance, the amino group can be readily acylated or alkylated. While direct electrophilic substitution on the thiadiazole ring is difficult, the presence of the activating amino group can facilitate such reactions under certain conditions. For the related 2-amino-1,3,4-thiadiazoles, bromination occurs at the 5-position, indicating that the amino group can activate the ring towards electrophiles. nih.gov

The nitrogen atoms within the thiadiazole ring are also potential sites for electrophilic attack, such as N-alkylation or N-acylation, due to their basic character. chemicalbook.com

Chemical Stability and Decomposition Pathways

1,2,4-Thiadiazoles, particularly those with substituents at the 3- and 5-positions, are generally stable compounds owing to the aromaticity of the heterocyclic ring. isres.org They exhibit stability towards acids, alkalis, oxidizing agents, and reducing agents. isres.org 5-Amino-3-methyl-1,2,4-thiadiazole is a crystalline solid with a melting point reported in the range of 198.5–202 °C. mdpi.com

While specific decomposition pathways for this compound are not extensively documented, studies on related thiadiazole compounds can provide insights. For example, the thermal decomposition of metal complexes of 5-amino-2-thiol-1,3,4-thiadiazole has been shown to evolve gaseous products such as carbon dioxide, sulfur dioxide, nitrogen dioxide, and water. researchgate.net This suggests that under significant thermal stress, the 1,2,4-thiadiazole ring can undergo fragmentation. Some functionalized 2-(ω-haloalkylthio)thiadiazoles have been noted to decompose upon prolonged storage at room temperature. mdpi.com

Table of Reactivity Profile

| Reaction Type | Position(s) of Reactivity | Comments |

| Nucleophilic Substitution | C5-position | The 5-position is the most reactive site. The amino group can be converted to a better leaving group (e.g., diazonium salt) to facilitate substitution. |

| Nucleophilic Acylation | 5-Amino group | The exocyclic amino group readily reacts with acylating agents. |

| Electrophilic Attack | 5-Amino group, Ring Nitrogens | The amino group is the primary site for electrophilic reactions. The ring itself is generally unreactive towards electrophiles, though the ring nitrogens can be alkylated or acylated. |

Mechanistic Insights and Biological Applications of 5 Amino 3 Methyl 1,2,4 Thiadiazole and Its Derivatives in Medicinal Chemistry

The 1,2,4-Thiadiazole (B1232254) as a Privileged Pharmacophore in Drug Design.researchgate.netresearchgate.net

The 1,2,4-thiadiazole nucleus is recognized as a "privileged pharmacophore," a molecular framework that is able to bind to multiple biological targets. researchgate.netresearchgate.net This versatility has made it a focal point in the design and development of novel therapeutic agents. researchgate.net The unique chemical properties of the 1,2,4-thiadiazole ring contribute to its broad spectrum of biological activities, including its use in developing inhibitors for various enzymes. researchgate.netsci-hub.se

Role as a Two-Electron Donor System and Hydrogen Bonding Domain.mdpi.comnih.gov

The 1,2,4-thiadiazole moiety functions as both a two-electron donor system and a hydrogen bonding domain, characteristics that are crucial for its interaction with biological macromolecules. nih.gov The nitrogen atoms within the heterocyclic ring can act as hydrogen bond acceptors, while the amino group substituent, as in 5-amino-3-methyl-1,2,4-thiadiazole, can act as a hydrogen bond donor. mdpi.com X-ray diffraction studies of this compound have revealed an extensive two-dimensional hydrogen-bonded network in its crystal structure. mdpi.com This network involves hydrogen bonds from the amino group to both the N-2 and N-4 atoms of adjacent molecules, highlighting the significant hydrogen bonding potential of this scaffold. mdpi.com The sulfur atom in the ring contributes to the molecule's lipophilicity, which can enhance its ability to cross biological membranes. nih.gov

Bioisosteric Replacement Strategies in Drug Development.nih.govspirochem.com

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key strategy in drug design to optimize a compound's properties. spirochem.com The 1,2,4-thiadiazole ring is considered a bioisostere of other five-membered heterocycles like oxadiazoles (B1248032) and pyrimidines. nih.govnih.gov This allows medicinal chemists to substitute these rings with a 1,2,4-thiadiazole to potentially improve pharmacokinetic profiles, enhance metabolic stability, or create new intellectual property. nih.govspirochem.com For example, 2-amino-1,3,4-thiadiazole (B1665364) can act as a bioisostere for 2-amino-1,3,4-oxadiazole, often yielding compounds with comparable biological effects. nih.gov This strategy has been employed in the development of various therapeutic agents, including those with anticancer properties. nih.gov

Enzyme Inhibition Mechanisms.researchgate.netsci-hub.se

Derivatives of 1,2,4-thiadiazole have been extensively studied as inhibitors of various enzymes, a property that is central to their therapeutic potential. researchgate.netsci-hub.se The specific mechanisms of inhibition often involve covalent interactions with key amino acid residues within the enzyme's active site. researchgate.netnih.gov

Cysteine Thiol Trapping.researchgate.netnih.gov

A primary mechanism of action for many 1,2,4-thiadiazole-based inhibitors is the trapping of cysteine thiols in the active sites of enzymes. researchgate.netnih.gov The electrophilic nature of the N-S bond within the thiadiazole ring makes it susceptible to nucleophilic attack by the thiol group of a cysteine residue. researchgate.netsci-hub.senih.gov This reaction leads to the opening of the thiadiazole ring and the formation of a stable, irreversible disulfide bond between the inhibitor and the enzyme, effectively inactivating it. researchgate.netnih.gov This "thiol trapping" mechanism has been identified in the inhibition of several cysteine-dependent enzymes, including cathepsin B and transglutaminase. researchgate.netnih.gov The reactivity of the N-S bond can be modulated by the substituents at the C3 and C5 positions of the thiadiazole ring, allowing for the fine-tuning of inhibitory potency and selectivity. sci-hub.se

Carbonic Anhydrase Inhibition.nih.govtandfonline.com

Certain thiadiazole derivatives have been shown to be effective inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes. nih.govtandfonline.com While sulfonamides are the most well-known class of CA inhibitors, heterocyclic thiols, including some 1,3,4-thiadiazole (B1197879) derivatives, have also demonstrated inhibitory activity. nih.gov The inhibition mechanism is believed to involve the coordination of the thiol group to the zinc ion in the enzyme's active site. nih.gov Studies on a series of 1,3,4-thiadiazole-thiols have shown varying degrees of inhibition against different CA isozymes, such as the cytosolic hCA I and II, and the tumor-associated hCA IX. nih.gov Although generally less potent than their sulfonamide counterparts, these thiol-based inhibitors can offer different selectivity profiles. nih.gov

Anticancer Activity and Mechanisms of Action.nih.govbepls.comnih.gov

The 1,2,4-thiadiazole scaffold is a recurring motif in the design of novel anticancer agents. nih.govnih.gov These compounds exert their cytotoxic effects through various mechanisms, often targeting key pathways involved in cancer cell proliferation and survival. bepls.com

Several derivatives of 1,3,4-thiadiazole have demonstrated promising anticancer activity in preclinical studies by interfering with cellular processes and signaling pathways essential for cancer progression. bepls.com For example, some thiadiazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. nih.govbepls.com The mesoionic nature of thiadiazoles facilitates their ability to cross cellular membranes. nih.gov

The anticancer activity of thiadiazole derivatives has been observed in various cancer cell lines. For instance, N-(5-methyl- researchgate.netnih.govnih.govthiadiazol-2-yl)-propionamide has shown inhibitory action against human hepatocellular carcinoma (HepG2), leukemia (HL60), and breast cancer (MCF7) cells. dmed.org.ua Similarly, new libraries of 1,2,4-thiadiazole-1,2,4-triazole derivatives have exhibited moderate to excellent anticancer activity against breast, lung, and prostate cancer cell lines. nih.gov

One of the proposed mechanisms for the anticancer effects of some thiadiazole-containing compounds is the inhibition of tubulin polymerization. nih.gov By disrupting the formation of microtubules, which are essential for cell division, these compounds can arrest the cell cycle at the G2/M phase, ultimately leading to cell death. nih.gov

In Vitro Cytotoxicity Against Human Cancer Cell Lines

Derivatives of the thiadiazole scaffold have demonstrated notable cytotoxic effects against a variety of human cancer cell lines. While specific research on the in vitro cytotoxicity of this compound is limited, studies on closely related 1,3,4-thiadiazole derivatives provide valuable insights into the potential of this class of compounds. For instance, a series of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivatives were evaluated for their anticancer activity against prostate (PC3), breast (MDA), and glioblastoma (U87) cancer cell lines. One compound, in particular, showed an IC50 value of 9 μM against the MDA breast cancer cell line, indicating significant cytotoxic potential. nih.gov

Another study on 5-(3-indolyl)-2-substituted-1,3,4-thiadiazoles revealed that a derivative with 4-benzyloxy-3-methoxyphenyl and 5-bromo indolyl substituents was the most active against six human cancer cell lines. scilit.com Furthermore, novel 1,3,4-thiadiazole derivatives have been synthesized and tested against LoVo and MCF-7 cancer cell lines, with one compound, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, showing IC50 values of 2.44 µM against LoVo and 23.29 µM against MCF-7 after 48 hours of incubation. nih.gov

These findings underscore the potential of the thiadiazole ring as a pharmacophore for the development of new anticancer agents. The cytotoxic activity is often influenced by the nature and position of the substituents on the thiadiazole core.

Table 1: In Vitro Cytotoxicity of Selected Thiadiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivative | MDA (Breast) | 9 | nih.gov |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | 2.44 | nih.gov |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (Breast) | 23.29 | nih.gov |

| 5-(3-indolyl)-1,3,4-thiadiazole derivative | Various | Not specified | scilit.com |

Interference with DNA Replication Processes

The ability of thiadiazole compounds to interfere with DNA replication processes is a key mechanism underlying their anticancer activity. mdpi.com Research has indicated that the thiadiazole nucleus can interact with DNA, potentially through intercalation or groove binding, leading to the inhibition of DNA synthesis and repair mechanisms, which are crucial for the rapid proliferation of cancer cells. mdpi.comnih.gov

While direct studies on this compound's interaction with DNA are not extensively documented, the broader class of thiadiazole derivatives has been shown to bind to calf thymus DNA (CT-DNA). nih.gov These interactions can disrupt the normal cellular processes and induce apoptosis in cancer cells. The strong aromatic character of the thiadiazole ring contributes to its in vivo stability and its ability to interact with biological macromolecules like DNA. nih.gov Further investigation into the specific mechanisms of DNA interaction for this compound derivatives is warranted to fully elucidate their therapeutic potential.

Synergism of Biological Activities via Hybrid Pharmacophores

The concept of hybrid pharmacophores, which involves combining two or more bioactive scaffolds into a single molecule, has gained traction as a strategy to enhance therapeutic efficacy and overcome drug resistance. This approach has been successfully applied to thiadiazole derivatives.

A notable example is the synthesis of 5-amino-1,3,4-thiadiazole appended isatins. nih.govrsc.org Isatin and its derivatives are known to possess a wide range of pharmacological properties, including anticancer and antiviral activities. By linking the 5-amino-1,3,4-thiadiazole moiety with isatin, researchers have created hybrid molecules with polypharmacological activities. nih.govrsc.org These hybrids have demonstrated significant antiproliferative activity against various cancer cell lines. nih.gov The synergistic effect of the two pharmacophores can lead to enhanced biological activity and potentially a broader spectrum of action compared to the individual components.

Antimicrobial and Antifungal Research

The thiadiazole scaffold is a cornerstone in the development of antimicrobial and antifungal agents. The incorporation of the this compound moiety into various molecular frameworks has led to the discovery of potent antimicrobial compounds.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria

Derivatives of this compound have shown significant promise as antibacterial agents. A prominent example is their incorporation into cephalosporin (B10832234) antibiotics. Cephalosporins featuring a 7-beta-[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-oxyiminoacetamido] side chain have been synthesized and exhibit strong in vitro inhibitory potency against a range of Gram-positive and Gram-negative bacteria. nih.gov The antibacterial activity of these cephalosporin derivatives is influenced by the substituents at the oxime and the C-3 position of the cephem nucleus. nih.gov

Furthermore, studies on other 1,3,4-thiadiazole derivatives have demonstrated broad-spectrum antibacterial activity. For instance, newly synthesized 5-aryl-2-amino 1,3,4-thiadiazole derivatives have been evaluated against Staphylococcus aureus, Enterococcus faecalis (Gram-positive), and Escherichia coli, Klebsiella pneumoniae (Gram-negative), with some compounds showing good antibacterial activity.

Table 2: Antibacterial Activity of Selected Thiadiazole Derivatives

| Derivative Class | Bacterial Strain(s) | Activity | Reference |

|---|---|---|---|

| Cephalosporins with 7-beta-[2-(5-amino-1,2,4-thiadiazol-3-yl) side chain | Gram-positive and Gram-negative bacteria | Strong inhibitory potency | nih.gov |

| 5-aryl-2-amino 1,3,4-thiadiazoles | S. aureus, E. faecalis, E. coli, K. pneumoniae | Good antibacterial activity | |

| 2,5-disubstituted 1,3,4-thiadiazoles | Streptococcus pneumoniae, B. subtilis, S. aureus, P. aeruginosa, E. coli, K. pneumoniae | Good antibacterial activity | nih.gov |

Antifungal Efficacy Against Specific Fungal Strains

The antifungal potential of thiadiazole derivatives has been extensively investigated. While specific data for this compound is scarce, a closely related compound, 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, has shown potent antifungal activity against various Candida species and molds, with MIC100 values ranging from 8 to 96 μg/ml. nih.gov

Studies on other 2-amino-1,3,4-thiadiazole derivatives have also reported significant antifungal activity against strains like Aspergillus niger and Candida albicans. nih.gov For example, some fluorinated and chlorinated derivatives of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine showed good inhibitory effects against A. niger and C. albicans. nih.gov

Table 3: Antifungal Efficacy of a 5-Methyl-1,3,4-Thiadiazole Derivative

| Compound | Fungal Strain | MIC100 (µg/ml) | Reference |

|---|---|---|---|

| 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol | Candida species and molds | 8 - 96 | nih.gov |

Antiviral Activity

The 1,2,4-thiadiazole nucleus is a recognized pharmacophore in the design of antiviral agents. Although direct antiviral studies on this compound are limited, research on related thiadiazole derivatives highlights their potential in combating viral infections.

Derivatives of 1,3,4-thiadiazole have been investigated for their activity against a range of viruses, including the Tobacco Mosaic Virus (TMV) and Human Immunodeficiency Virus (HIV). mdpi.comnih.gov For instance, certain novel 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives have demonstrated excellent protective activity against TMV, with one compound exhibiting an EC50 value of 203.5 μg/mL. mdpi.com

In the context of HIV, some 2-amino-1,3,4-thiadiazole derivatives have shown significant anti-HIV-1 activity at micromolar concentrations. nih.gov Furthermore, a large number of 2-amino-1,3,4-thiadiazole derivatives have been patented for their antiviral activity against Human Cytomegalovirus (HCMV), with some compounds showing a high degree of enzyme inhibition in polymerase assays. nih.gov These findings suggest that the this compound scaffold could serve as a valuable starting point for the development of novel antiviral therapeutics.

Anticonvulsant Research and Structure-Activity Relationships

Derivatives of 1,2,4-thiadiazole are recognized for their potential as anticonvulsant agents, a property attributed to the =N–C–S– moiety and the ring's aromaticity. nih.govfrontiersin.org The search for new antiepileptic drugs with improved selectivity and reduced toxicity remains an active area of research. nih.gov

Activity in Electroshock Seizure Models

Maximal electroshock (MES) seizure models are commonly used to evaluate the anticonvulsant activity of new compounds. nih.govresearchgate.net Several studies have demonstrated the efficacy of 1,2,4-thiadiazole derivatives in these models. For instance, a series of 3-aryl amino/amino-4-aryl-5-imino-Δ2-1,2,4-thiadiazoles showed protection against MES-induced seizures. nih.gov Similarly, a Schiff base derivative, 5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol, exhibited significant anticonvulsant activity in both MES and subcutaneous pentylenetetrazole (scPTZ) models. nih.govfrontiersin.orgresearchgate.netfugus-ijsgs.com.ng This particular compound showed 66.67% protection in the MES test and 80% protection in the scPTZ test at a dose of 100 mg/kg. nih.govfrontiersin.org

Aromatic aldehyde imine derivatives of 2-thiobenzyl-1,3,4-thiadiazole have also shown good anticonvulsant activity in the MES model. nih.gov Furthermore, some newly synthesized 1,3,4-thiadiazole derivatives have demonstrated potent activity in both MES and scPTZ models, with some compounds showing higher potency at lower doses. nih.govfrontiersin.org

Influence of Substituents on Anticonvulsant Potency

The anticonvulsant activity of thiadiazole derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring. nih.govfrontiersin.org Structure-activity relationship (SAR) studies have revealed several key insights:

Lipophilicity: Increasing the lipophilicity of the molecule, often through the formation of Schiff bases, can lead to better anticonvulsant activity. fugus-ijsgs.com.ng

Electron-withdrawing and Donating Groups: The presence of electron-withdrawing groups like chloro and nitro groups on the phenyl ring attached to the thiadiazole core often results in potent anticonvulsant activity. nih.govfrontiersin.org Conversely, electron-donating groups such as a methoxy (B1213986) group at the 3,4-position of the phenyl ring may lead to less protection against convulsions. nih.gov

Aryl Substituents: The nature of the aryl substituent plays a crucial role. For example, in a series of 3-[5-substituted phenyl-1,3,4-thiadiazol-2-yl]-2-styryl quinazoline-4(3H)-ones, the type of substitution on the phenyl ring influenced their activity in MES and scPTZ models. nih.gov

Amino Substituents: The amino group on the thiadiazole ring is a key pharmacophore. Derivatives with amino substituents have shown notable anticonvulsant properties. frontiersin.org

Anti-inflammatory Research

Thiadiazole derivatives have also been investigated for their anti-inflammatory potential. nih.gov A series of novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles were synthesized and evaluated as anti-inflammatory agents. nih.gov One compound in this series, 2-(4-isobutylphenyl)-N-(5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazol-2-yl)-propanamide, demonstrated significant in vitro anti-inflammatory activity (72.5%), which was higher than that of ibuprofen (B1674241) (47.7%). nih.gov Another derivative, 2-(N-cyclohexyl-N-methylamino)-N-(5-(1-(4-isobutylphenyl)-ethyl)-1,3,4-thiadiazol-2-yl)-acetamide, also showed considerable activity (64.1%). nih.gov

Structure-activity relationship studies suggest that the hydrophobic nature of substituents strongly influences the anti-inflammatory activity of thiazole-thiazolidinone conjugates, while the electronic effect of the substituent is less significant. mdpi.com

Antiparasitic Activities: Leishmanicidal and Antimalarial Applications

The thiadiazole scaffold is a promising structural component for the development of new antiparasitic drugs, particularly for leishmaniasis and malaria, due to the emergence of drug-resistant strains. nih.gov

In the context of leishmanicidal activity, several 1,3,4-thiadiazole derivatives have shown promising results. For instance, 5-nitroheteroaryl-1,3,4-thiadiazole derivatives have exhibited good antileishmanial activity with low toxicity. nih.gov A series of 5-(5-nitroaryl-2-yl)-1,3,4-thiadiazole-2-amines were effective against both promastigote and amastigote forms of Leishmania major. nih.gov Furthermore, some 2-substituted-thio-1,3,4-thiadiazoles have demonstrated good antileishmanial activity against L. major. mui.ac.ir

Regarding antimalarial applications, a 1,3,4-thiadiazole-2-sulfonamide (B11770387) derivative has shown excellent inhibitory activity against an essential enzyme in Plasmodium falciparum. nih.gov The 2-amino-1,3,4-thiadiazole moiety is a key feature in compounds with antiparasitic potential. srce.hr

Other Pharmacological Profiles

The versatility of the thiadiazole scaffold extends to other pharmacological areas, including antidiabetic research.

Antidiabetic Research

Thiadiazole derivatives are being explored as potential treatments for diabetes mellitus. A series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their antidiabetic activity in alloxan-induced diabetic rats, with many showing promising results.

More specifically, certain 1,3,4-thiadiazole-bearing Schiff base analogues have been designed and assessed as α-glucosidase inhibitors. nih.govacs.org In one study, three analogues displayed excellent inhibitory activity against the α-glucosidase enzyme, with IC50 values ranging from 1.10 ± 0.10 to 18.10 ± 0.20 μM, significantly more potent than the standard drug acarbose (B1664774) (IC50 of 11.50 ± 0.30 μM). nih.govacs.org Another study on new 1,3,4-thiadiazole derivatives containing acidic linkers also showed significant α-glucosidase inhibitory activity, with one compound being nearly 3.7 times more potent than acarbose. mdpi.com

Antidepressant and Anxiolytic Effects

While research directly targeting the antidepressant and anxiolytic effects of this compound is still emerging, studies on structurally related thiadiazole derivatives have shown promising results, suggesting the potential of this chemical class in the development of novel central nervous system (CNS) active agents.

Research into 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives has revealed compounds with significant antidepressant and anxiolytic properties. nih.govnih.gov In preclinical studies, certain derivatives demonstrated efficacy comparable to the reference drugs imipramine (B1671792) and diazepam. nih.govnih.gov One particularly potent compound from this series exhibited a desirable pharmacological profile, showing a clear separation between its therapeutic effects and undesired side effects like sedation and amnesia. nih.govnih.gov

Furthermore, the synthesis and evaluation of imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) have identified compounds with notable antidepressant activity. nih.gov Specifically, certain benzylthio-1,3,4-thiadiazole derivatives significantly reduced immobility time in preclinical models, a key indicator of antidepressant efficacy, with effects approaching that of the standard drug imipramine. nih.gov These findings underscore the potential of the aminothiadiazole scaffold as a template for designing new antidepressant and anxiolytic drugs. The exploration of various substituents on the thiadiazole ring has been a key strategy in identifying compounds with improved CNS activity. nih.govnih.gov

Applications as Pesticides

The 1,2,4-thiadiazole ring is a key structural motif in a variety of agrochemicals. mdpi.com The parent compound, this compound, has been recognized for its potential as a precursor in the synthesis of pesticides, including fungicides and herbicides. mdpi.com

Recent studies have focused on the development of novel insecticidal agents based on the 1,2,4-thiadiazole scaffold. For instance, a series of 5-substituted 1,2,4-thiadiazoles derived from the antibiotic norfloxacin (B1679917) have demonstrated significant insecticidal activity against the cotton aphid, Aphis gossypii. nih.gov In laboratory assays, one of the most effective compounds from this series exhibited a 50% lethal concentration (LC50) of 0.907 mg/L. nih.gov The insecticidal efficacy of these derivatives is attributed to the specific substitutions on the thiadiazole ring, which can influence their interaction with biological targets in insects. nih.gov

Furthermore, research on other thiadiazole isomers, such as 1,3,4-thiadiazole derivatives, has also revealed potent insecticidal and acaricidal properties. mdpi.com For example, certain 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives have shown high toxicity against the cotton leafworm, Spodoptera littoralis. mdpi.com These findings highlight the versatility of the thiadiazole core in developing new and effective crop protection agents.

Computational Chemistry and In Silico Studies in Biological Research

Computational chemistry and in silico methods have become indispensable tools in modern drug discovery and development, providing valuable insights into the mechanisms of action and pharmacokinetic properties of novel compounds. These approaches are increasingly being applied to the study of this compound and its derivatives.

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a specific protein target. This method has been widely employed to investigate the potential biological targets of thiadiazole derivatives and to guide the design of more potent inhibitors.

For example, molecular docking studies on 1,3,4-thiadiazole derivatives have been used to explore their potential as anticancer agents by examining their interactions with enzymes like dihydrofolate reductase (DHFR) and cyclin-dependent kinase 1 (CDK1). nih.govnih.gov These studies have revealed key binding interactions, such as hydrogen bonds and arene-arene interactions with specific amino acid residues within the active sites of these enzymes, which are crucial for their inhibitory activity. nih.gov Similarly, docking studies have been used to investigate the antimicrobial potential of imidazo[2,1-b] nih.govuowasit.edu.iqnih.gov-thiadiazole derivatives against targets like pantothenate synthetase. jpsionline.com

In the context of designing novel pesticides, molecular docking has been utilized to study the interaction of 5-substituted 1,2,4-thiadiazole derivatives with insect-specific enzymes, such as hydrolases. nih.gov These in silico investigations help to rationalize the observed insecticidal activity and guide the synthesis of new derivatives with improved potency. nih.gov

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful methods for determining the electronic structure, molecular properties, and reactivity of molecules. These calculations provide insights into parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to a molecule's ability to donate and accept electrons, respectively.

DFT studies have been conducted on various thiadiazole derivatives to understand their chemical reactivity and to correlate their electronic properties with their biological activities. nih.govjmaterenvironsci.com For instance, the HOMO-LUMO energy gap (ΔE) is often used as an indicator of chemical reactivity; a smaller gap suggests higher reactivity. nih.gov In a study of norfloxacin-based 5-substituted 1,2,4-thiadiazoles, the compound with the smallest HOMO-LUMO gap also exhibited the highest insecticidal activity, suggesting a link between its electronic properties and biological function. nih.gov Quantum chemical calculations have also been used to analyze the partial atomic charges and polarizability of thiadiazole derivatives, providing a deeper understanding of their intermolecular interactions. jmaterenvironsci.com

ADMET Prediction and Pharmacokinetic Profiling

The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug development process. In silico ADMET prediction models are valuable tools for identifying potential liabilities of drug candidates early on, thereby reducing the likelihood of late-stage failures.

Computational tools are frequently used to predict the pharmacokinetic profiles of thiadiazole derivatives. These predictions can assess properties such as oral bioavailability, blood-brain barrier penetration, and potential for toxicity. nih.govrsc.orgrsc.org For instance, in silico studies on novel 1,3,4-thiadiazole derivatives have been used to evaluate their drug-likeness based on Lipinski's rule of five and to predict their absorption and distribution characteristics. nih.govrsc.org These computational models have indicated that certain thiadiazole derivatives possess favorable pharmacokinetic parameters, such as good intestinal absorption and low potential for blood-brain barrier penetration, which can be advantageous for peripherally acting drugs. rsc.org Such in silico profiling helps in prioritizing compounds for further experimental evaluation.

Coordination Chemistry and Supramolecular Assembly with 5 Amino 3 Methyl 1,2,4 Thiadiazole

Role as a Ligand in Metal Complex Formation

5-Amino-3-methyl-1,2,4-thiadiazole and its derivatives are effective ligands in the formation of metal complexes, coordinating to metal ions through various atoms. The thiadiazole ring itself contains nitrogen and sulfur atoms that can act as versatile ligands in coordination chemistry. The specific coordination mode often depends on the metal ion, the other ligands present, and the reaction conditions.

For instance, derivatives of 2-amino-5-R-1,3,4-thiadiazole have been shown to form complexes with copper(II) and nickel(II). nih.gov In the case of 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole, the resulting metal complexes exhibited enhanced antifungal activity compared to the free ligand. nih.gov Similarly, 2,5-diamino-1,3,4-thiadiazole (B1295027) acts as a tridentate neutral ligand, coordinating to Co(II), Ni(II), and Cu(II) ions through both sulfur and nitrogen atoms of the amine groups to form octahedral complexes. nih.gov

The coordination potential is not limited to the 1,3,4-thiadiazole (B1197879) isomer. Research on 2-amino-5-methyl-1,3,4-thiadiazole (B108200) has shown its ability to coordinate to mercury(II). In the complex bis(2-amino-5-methyl-1,3,4-thiadiazole-N3)dibromomercury(II), the mercury atom is coordinated in a distorted tetrahedral geometry by two bromine ions and two nitrogen atoms from the thiadiazole ligands. rsc.org Furthermore, symmetrical bis-1,3,4-thiadiazole-containing bis-thioethers have been demonstrated to influence the formation of silver(I) coordination architectures. nih.gov

The versatility of thiadiazole derivatives as ligands is further highlighted by the formation of complexes with various transition metals, where they can act as bidentate or tridentate ligands, leading to different geometries such as square planar and octahedral. jmchemsci.com

Influence on Coordination Architectures

The structure of the this compound ligand plays a significant role in determining the final architecture of the resulting metal-organic frameworks. The presence of multiple coordination sites allows for the formation of diverse and complex structures.

For example, the coordination of 2-amino-5-methyl-1,3,4-thiadiazole to mercury(II) results in monomeric, discrete molecules with a distorted tetrahedral geometry around the metal center. rsc.org In contrast, the use of symmetrical bis-1,3,4-thiadiazole-containing bis-thioethers with silver(I) leads to the formation of distinct coordination frameworks. nih.gov The arrangement of the thiadiazole rings within these thioether ligands can vary, influencing the final crystal structure. nih.gov

The coordination possibilities of thiadiazole derivatives are extensive. They can act as chelate-bridging tridentate ligands, connecting metal centers in unique ways. researchgate.net The resulting complexes can exhibit various geometries, including octahedral and tetragonal, depending on the specific ligand and metal ion involved. researchgate.net

Formation of Hydrogen-Bonded Networks in Solid State Structures

A defining characteristic of this compound in the solid state is its propensity to form extensive hydrogen-bonded networks. X-ray diffraction studies have revealed that the crystal structure is dominated by these interactions. mdpi.com

Each amino (NH2) group in the molecule can form hydrogen bonds with both the N-2 and N-4 nitrogen atoms of adjacent molecules. mdpi.com This results in the formation of an elaborate two-dimensional network. mdpi.comresearchgate.net Key features of this network include:

Pairs of molecules linked by head-to-tail N-H···N-4 interactions. mdpi.com

20-membered rings where four sulfur atoms point inwards, formed exclusively through N-H···N-2 interactions. mdpi.com

24-membered rings with four methyl groups directed towards the center, involving both N-H···N-2 and N-H···N-4 interactions. mdpi.com

The table below summarizes the hydrogen bonding parameters observed in the crystal structure of this compound. mdpi.com

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

| N(6)-H(6A)···N(2) | 0.84(2) | 2.27(2) | 3.102(2) | 171(2) |

| N(6)-H(6B)···N(4) | 0.84(2) | 2.21(2) | 3.037(2) | 169(2) |

| N(16)-H(16A)···N(12) | 0.84(2) | 2.26(2) | 3.097(2) | 172(2) |

| N(16)-H(16B)···N(14) | 0.84(2) | 2.22(2) | 3.047(2) | 167(2) |

This intricate hydrogen-bonding pattern is distinct from that observed in other related thiadiazole structures. For instance, in 4-amino-1,2,4-thiadiazole, only one hydrogen of each amino group is involved, leading to infinite chains of molecules. mdpi.com Similarly, the packing modes of 2-amino-5-methyl-1,3,4-thiadiazole and its ethyl derivative, while forming three-dimensional hydrogen-bonded associations, differ from the one-dimensional network of the parent 2-amino-1,3,4-thiadiazole (B1665364). researchgate.net

Future Perspectives and Research Directions

Emerging Synthetic Strategies for Enhanced Accessibility and Scalability

The advancement of novel derivatives of 5-amino-3-methyl-1,2,4-thiadiazole for extensive biological screening and potential clinical application hinges on the development of efficient, scalable, and cost-effective synthetic routes. While the compound was first reported in 1954, traditional synthesis methods often involve the use of an in-situ generated N-haloacetamidine with a metal thiocyanate (B1210189), which can result in product mixtures with inorganic salts, necessitating purification by recrystallization or column chromatography, processes that can be cumbersome and not ideal for large-scale production. mdpi.com

A significant improvement in the synthesis of this compound has been a procedure that allows for its isolation on a multi-gram scale without the need for chromatography. mdpi.comresearchgate.net This method, which relies on a thorough Soxhlet extraction with dichloromethane (B109758), yields a pure product free of inorganic salts. mdpi.com The process starts with the readily available acetamidine (B91507) hydrochloride and involves the simultaneous addition of bromine and sodium methoxide (B1231860) in methanol (B129727) to generate N-bromoacetamidine, which then reacts with potassium thiocyanate. mdpi.com

Future synthetic strategies are likely to focus on further streamlining this process, perhaps through the use of flow chemistry or by exploring alternative reagents that minimize the formation of inorganic byproducts. The development of one-pot syntheses from more readily available starting materials will also be a key area of investigation to enhance the accessibility and scalability of this important scaffold.

Rational Design of Novel Lead Compounds

The 1,2,4-thiadiazole (B1232254) nucleus is a recognized pharmacophore, and the this compound scaffold provides a key building block for the rational design of new lead compounds. mdpi.comnih.gov Structure-activity relationship (SAR) studies are instrumental in guiding the modification of the core structure to enhance potency, selectivity, and pharmacokinetic properties. acs.org

The design of novel lead compounds can be approached by modifying the functional groups on the thiadiazole ring. For instance, the amino group at the C5 position can be acylated or otherwise derivatized to explore interactions with different biological targets. The methyl group at the C3 position can also be replaced with other alkyl or aryl groups to probe the steric and electronic requirements of target binding sites.

An example of rational design involves the development of thiazole (B1198619) and thiadiazole analogues as adenosine (B11128) A3 receptor antagonists. rsc.org While this study did not specifically use this compound, the principles of modifying the core structure to improve affinity and selectivity are directly applicable. Molecular modeling and computational studies can be employed to predict the binding modes of designed compounds and prioritize synthetic efforts. rsc.org The synthesis of a series of 5-amino-1,3,4-thiadiazole appended isatins, which have shown polypharmacological properties, further highlights the potential of using the aminothiadiazole scaffold to create novel bioactive molecules. rsc.org

Addressing Drug Resistance and Developing New Modes of Action

The emergence of drug resistance is a major challenge in the treatment of infectious diseases and cancer. The development of new therapeutic agents with novel mechanisms of action is therefore a critical area of research. Derivatives of this compound hold promise in this regard.

Thiadiazole-containing compounds have been investigated as inhibitors of enzymes that are crucial for the survival of pathogens or cancer cells. For example, derivatives of the related 1,3,4-thiadiazole (B1197879) have been identified as uncompetitive inhibitors of 6-phosphogluconate dehydrogenase (6PGD), an enzyme involved in tumor progression and drug resistance. acs.orgacs.org The uncompetitive mode of inhibition, where the inhibitor binds to the enzyme-substrate complex, can be particularly effective and may be less prone to certain types of resistance. acs.org

By designing derivatives of this compound that target novel enzymes or cellular pathways, it may be possible to develop drugs that are effective against resistant strains or tumors. Pharmacophore merging, which combines the structural features of different bioactive molecules, is a strategy that can be employed to design compounds with improved efficacy and the ability to overcome resistance. nih.gov

Exploration of New Biological Targets and Therapeutic Areas

The versatility of the this compound scaffold allows for its exploration in a wide range of therapeutic areas. While it has been used as a component of pesticides and enzyme inhibitors, its full potential in medicine is still being uncovered. mdpi.com

The identification of new biological targets is a key step in this exploration. High-throughput screening of this compound derivatives against a diverse panel of enzymes and receptors can reveal unexpected activities. For instance, thiadiazole derivatives have shown a broad spectrum of pharmacological properties, including anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory activities. nih.gov

Recent research on related thiadiazole compounds has identified potential applications in various diseases. For example, derivatives have been explored as c-Met kinase inhibitors for cancer treatment, highlighting the potential of this scaffold in oncology. nih.gov Furthermore, the synthesis of 5-amino-1,3,4-thiadiazole appended isatins has revealed polypharmacological properties with potential applications as antifungal agents. rsc.org The investigation of metal complexes of thiadiazole derivatives has also shown enhanced biological properties, opening up another avenue for research. nih.gov

The future of this compound in medicinal chemistry will likely involve a multidisciplinary approach, combining synthetic chemistry, computational modeling, and biological screening to identify and optimize new lead compounds for a variety of diseases.

Q & A

Q. What are the optimal synthetic routes for 5-amino-3-methyl-1,2,4-thiadiazole, and how can purity be ensured without chromatography?

Methodological Answer: A robust synthesis involves nucleophilic substitution of haloalkanes with 5-((5-amino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-thione, followed by recrystallization in ethanol or methanol . For multi-gram isolation without chromatography, solvent selection (e.g., ethyl acetate/hexane mixtures) and controlled cooling rates are critical to achieve >95% purity. X-ray diffraction (XRD) and NMR cross-validation are mandatory to confirm structural integrity and correct prior literature errors .

Q. Which spectroscopic techniques are recommended for structural confirmation of this compound derivatives?

Methodological Answer: Use a combination of:

- 1H/13C-NMR to verify methyl and amino group environments (e.g., δ 2.4 ppm for CH3 in DMSO-d6) .

- IR spectroscopy to detect NH2 stretching (3200–3400 cm⁻¹) and thiadiazole ring vibrations (1600–1500 cm⁻¹) .

- Mass spectrometry (ESI-MS) for molecular ion confirmation, particularly for S-alkyl derivatives . XRD remains the gold standard for resolving ambiguities in tautomeric forms .

Advanced Research Questions

Q. How can contradictions in reported tautomeric forms of this compound be resolved experimentally and computationally?

Methodological Answer: Tautomerism can be analyzed via:

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict relative stabilities of tautomers in gas and solvent phases .

- Solvent-dependent NMR studies in DMSO-d6 and CDCl3 to observe proton exchange dynamics .

- XRD to unambiguously identify the dominant tautomer in the solid state, as demonstrated for analogous 5-amino-3-oxo derivatives .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Frontier Molecular Orbital (FMO) analysis using Gaussian or ORCA software identifies nucleophilic/electrophilic sites (e.g., sulfur atoms in thiadiazole rings) .

- Molecular docking (AutoDock Vina) assesses binding affinities for targeted pharmacological applications, such as GSK3 inhibition .

- Hammett constants guide substituent selection to modulate electronic effects in S-alkylation reactions .

Q. How should researchers design derivatives of this compound for enhanced bioactivity?

Methodological Answer: